5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide
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Overview
Description
5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide: is an organic compound that features a furan ring substituted with a hydroxymethyl group and a carboxamide group
Mechanism of Action
- The primary targets of this compound are muscarinic receptors , specifically the M2 and M3 subtypes .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide typically involves the reaction of 5-(Hydroxymethyl)furfural with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the carboxamide group.
Industrial Production Methods: Industrial production of this compound can be achieved through the catalytic conversion of biomass-derived 5-(Hydroxymethyl)furfural. This process involves the dehydration of hexoses, such as glucose or fructose, to produce 5-(Hydroxymethyl)furfural, which is then reacted with N,N-dimethylamine to form the desired compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide can undergo oxidation reactions to form various products, including carboxylic acids and aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Substitution reactions can occur at the hydroxymethyl group or the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, reduced derivatives.
Substitution: Substituted furan derivatives
Scientific Research Applications
Chemistry: 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of diverse derivatives through chemical modifications.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes .
Comparison with Similar Compounds
5-(Hydroxymethyl)furfural: A precursor to 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide, known for its role in biomass conversion.
5-(Chloromethyl)furfural: A halogenated derivative with similar reactivity but different applications.
5-(Ethoxymethyl)furfural: An ether derivative used in various chemical processes.
Uniqueness: this compound is unique due to its combination of a hydroxymethyl group and a carboxamide group on the furan ring. This structure provides distinct reactivity and stability, making it suitable for a wide range of applications in different fields .
Properties
IUPAC Name |
5-(hydroxymethyl)-N,N-dimethylfuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-9(2)8(11)7-4-3-6(5-10)12-7/h3-4,10H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHHXHFVSLGYAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(O1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672469 |
Source
|
Record name | 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211764-32-7 |
Source
|
Record name | 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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